Enzymatic Hydrolysis: Polygalacturonic vs. Digalacturonic Acid
Digalacturonic acid is a poor substrate for many polygalacturonases compared to the polymer. A study comparing the action of tomato and avocado polygalacturonase on oligouronic acids demonstrated that the rate of hydrolysis of digalacturonic acid is 'much lower' than that of polygalacturonic acid [1]. This difference in relative hydrolysis rates is a critical parameter for enzyme characterization and for distinguishing endo- from exo-acting enzymes .
| Evidence Dimension | Relative rate of enzymatic hydrolysis |
|---|---|
| Target Compound Data | Digalacturonic acid hydrolysis rate: 'much lower' (qualitative comparative observation) |
| Comparator Or Baseline | Polygalacturonic acid hydrolysis rate: 'much higher' (qualitative comparative observation) |
| Quantified Difference | Substantial; digalacturonic acid is a poor substrate relative to the polymer. |
| Conditions | Tomato and avocado polygalacturonase enzyme preparations; exact quantification of relative rate not provided in abstract. |
Why This Matters
This differential susceptibility is essential for distinguishing endo- from exo-polygalacturonase activities and for designing experiments where a defined, non-degradable substrate is required.
- [1] McColloch RJ, Kertesz ZI. THE ACTION OF TOMATO AND AVOCADO POLYGALACTURONASE. J Food Sci. 1949;14(2):148-153. DOI: 10.1111/j.1365-2621.1949.tb16223.x. View Source
